Plerixafor 8HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Plerixafor inhibits the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells and reversibly blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). SDF-1α and CXCR4 play a role in the trafficking and homing of human hematopoietic stem cells (HSCs) to the marrow compartment. In the marrow, stem cell CXCR4 can help anchor HSCs to the marrow matrix, either directly via SDF-1α or through the induction of other adhesion molecules. By blocking the interaction between SDF-1α and CXCR4 with plerixafor, the mobilization of progenitor cells is triggered. Adding granulocyte-colony stimulating factor (G-CSF) to enhance CD34+ cell mobilization increases the yield of stem cells, an important determinant of graft adequacy. |
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CAS No. |
155148-31-5 |
Molecular Formula |
C28H55ClN8 |
Molecular Weight |
539.2 g/mol |
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride |
InChI |
InChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H |
InChI Key |
VZVSLNRDUPMOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl |
Appearance |
Assay:≥98%A crystalline solid |
melting_point |
131.5 °C |
Other CAS No. |
110078-46-1 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
Slightly soluble |
Synonyms |
1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate 1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate AMD 3100 AMD 3329 AMD-3100 AMD-3329 AMD3100 bicyclam JM 3100 JM3100 mezobil mozobil plerixafor plerixafor hydrochloride plerixafor octahydrochloride RPA bicyclam |
Origin of Product |
United States |
Molecular Structure and Chemical Foundation
Macrocyclic Architecture and Bicyclam Derivation
Plerixafor (B1678892) is characterized by its macrocyclic nature, specifically being a bicyclam derivative. nih.govinvivochem.cn Its structure is composed of two cyclam (1,4,8,11-tetraazacyclotetradecane) rings. cenmed.comnih.govscitoys.com These two 14-membered tetraaza macrocycles are interconnected by a 1,4-xylyl spacer, which is a 1,4-phenylenebismethylene linker. cenmed.comnih.govinvivochem.cnscitoys.com This linkage occurs at the amine nitrogen atoms of each cyclam moiety. nih.gov The systematic IUPAC name for the free base of Plerixafor is 1,1'-(1,4-phenylenebismethylene)bis(1,4,8,11-tetraazacyclotetradecane). nih.govinvivochem.cn
Table 1: Key Molecular Information for Plerixafor (Free Base)
| Property | Value |
| Molecular Formula | C₂₈H₅₄N₈ |
| Molecular Weight | 502.796 g/mol nih.gov |
| IUPAC Name | 1,1'-(1,4-phenylenebismethylene)bis(1,4,8,11-tetraazacyclotetradecane) nih.gov |
| PubChem CID (Free Base) | 65015 nih.gov |
| CAS Number (Free Base) | 110078-46-1 nih.gov |
Structural Elements Critical for Biological Activity
The biological activity of plerixafor stems from its ability to act as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). nih.govinvivochem.cnscitoys.com This antagonism is achieved by blocking the binding of CXCR4's natural ligand, stromal cell-derived factor-1-alpha (SDF-1α), also known as CXCL12. scitoys.com The interaction between plerixafor and CXCR4 is highly specific, involving binding to three acidic residues within the CXCR4 ligand-binding pocket: Asp171, Asp262, and Glu288. scitoys.com The rigid macrocyclic structure and the precise linking of the two cyclam rings are fundamental to its functional role as a CXCR4 antagonist. cenmed.comnih.govinvivochem.cnscitoys.com Research indicates that the interaction with CXCR4 involves a partially protonated form of plerixafor, which forms hydrogen bonds and electrostatic interactions with the carboxylate groups of Asp171 and Asp262 residues.
Chelation Properties and the Role of Zinc Complex Formation
A defining chemical property of plerixafor is its capacity to form chelate complexes with bivalent metal ions. nih.govinvivochem.cn The two macrocyclic cyclam rings serve as coordination sites, readily forming complexes with metals such as zinc, copper, nickel, cobalt, and rhodium. nih.govinvivochem.cn Crucially, the biologically active form of plerixafor is its zinc complex. nih.govinvivochem.cn The formation of this zinc complex is integral to its mechanism of action as a CXCR4 antagonist. nih.govinvivochem.cn Studies have demonstrated that zinc(II) complexes of tetraazamacrocyclic compounds related to plerixafor exhibit high affinity and increased selectivity for the CXCR4 receptor. This metal-chelating ability influences its pharmacological characteristics.
Basic Character of Plerixafor Octahydrochloride: Protonation States of Nitrogen Atoms
Table 2: Chemical Properties of Plerixafor Octahydrochloride
| Property | Value |
| Chemical Formula | C₂₈H₅₄N₈·8HCl |
| Molecular Weight | 794.47 g/mol |
| Appearance | White to yellow solid |
| Basic pKa (Plerixafor) | 10.23 |
Synthetic Methodologies and Chemical Synthesis of Plerixafor Octahydrochloride
Retrosynthetic Strategies and Starting Materials
Plerixafor (B1678892) is structurally defined as 1,1'-(1,4-phenylenebismethylene)bis(1,4,8,11-tetraazacyclotetradecane) fishersci.cawikipedia.org. Retrosynthetically, its core can be viewed as two cyclam (1,4,8,11-tetraazacyclotetradecane) units connected by a 1,4-xylyl linker fishersci.cawikipedia.org.
Early synthetic approaches commonly utilized cyclam as a direct starting material guidetopharmacology.orgwikipedia.orgzhanggroup.org. However, the high cost and limited availability of cyclam posed challenges for scalable and economical production wikipedia.orgnih.gov. Consequently, alternative retrosynthetic strategies focused on building the cyclam rings from simpler and more accessible acyclic precursors.
A prominent alternative approach involves starting with methyl acrylate (B77674) and ethylenediamine (B42938) guidetopharmacology.orgnih.gov. These components undergo a series of reactions, including Michael addition and aminolysis, to form an intermediate triamine amide guidetopharmacology.org. This triamine amide is then condensed with dimethyl malonate to construct the macrocyclic structure, leading to the formation of 1,4,8,11-tetraaza-5,7,12-trioxocyclotetradecane (trioxocyclam or TACTDT) guidetopharmacology.orgnih.govnih.gov. The central 1,4-xylyl spacer is typically introduced using a dihalide, such as α,α'-dibromo-p-xylene (1,4-bis(bromomethyl)benzene) wikipedia.orgguidetopharmacology.org. Another linking reagent explored is terephthaloyl chloride nih.gov.
Evolution of Synthetic Pathways for Plerixafor Octahydrochloride
The chemical synthesis of plerixafor has evolved significantly since its initial preparation in 1987 for fundamental studies on dimetallic coordination compounds fishersci.ca.
Early synthetic methods, including those detailed in a 1995 publication in J. Med. Chem. and U.S. Pat. No. 5,047,527, relied on the protection of the cyclam rings wikipedia.org. These processes generally involved:
Formation of a tritosylate derivative of the tetraazamacrocycle wikipedia.org.
Reaction of the protected macrocycle with an organic dihalide, specifically dibromo-p-xylene, in the presence of a base like potassium carbonate wikipedia.org.
Subsequent deprotection of the resulting bis-tetraazamacrocycle using strong acidic conditions, such as sodium amalgam, concentrated sulfuric acid, or a mixture of acetic acid and hydrobromic acid, to yield the cyclam dimer or its acid addition salt wikipedia.org.
One such patented process described the reaction of cyclam with p-toluene sulfonyl chloride to form tris-(p-toluenesulfonyl)-1,4,8,11-tetraazacyclotetradecane, with a reported yield of 33% guidetopharmacology.org. This protected intermediate was then reacted with α,α'-dibromo-p-xylene, achieving an 89% yield for the bridged compound guidetopharmacology.org. The final deprotection step, using acetic acid and aqueous HBr, yielded plerixafor 8HBr 2H2O in 48% yield, which was then converted to the octahydrochloride salt in 38% yield guidetopharmacology.org. These methods often faced challenges such as the need for column chromatography and issues with product quality guidetopharmacology.org.
A significant advancement was reported by Michal Achmatowicz and Louis S. Hegedus in 2003, who developed a novel route that circumvented the use of expensive cyclam and largely avoided protecting groups guidetopharmacology.orgnih.gov. This four-step synthesis commenced with methyl acrylate, ethylenediamine, and dimethyl malonate nih.gov. The key intermediate in this pathway is trioxocyclam, which is directly coupled with α,α'-dibromoxylene guidetopharmacology.orgnih.gov. This strategy allowed for multigram scale synthesis and was operationally simpler compared to previous methods nih.gov.
The evolution of synthetic pathways for Plerixafor is summarized in the table below:
| Synthetic Pathway Key Feature | Starting Materials | Key Intermediates / Reactions | Yield (Stage/Total) | Noted Drawbacks / Advantages |
| Early Protected Cyclam Route | Cyclam | Tritosylation, Alkylation with α,α'-dibromo-p-xylene, Deprotection (e.g., HBr, HCl) wikipedia.orgguidetopharmacology.org | 33% (tris-cyclam), 48% (HBr salt), 38% (HCl salt) guidetopharmacology.org | Expensive starting material, column chromatography, lower overall yields, product quality issues wikipedia.orgguidetopharmacology.org |
| Achmatowicz-Hegedus Route | Methyl acrylate, Ethylenediamine, Dimethyl malonate nih.gov | Triamine amide, Trioxocyclam formation, Coupling with α,α'-dibromoxylene guidetopharmacology.orgnih.gov | Not explicitly stated but "high total yield" scitoys.com, multigram scale synthesis nih.gov | Avoids protecting groups, operationally simple, more affordable starting materials nih.govscitoys.com |
| Terephthaloyl Chloride Route | 1,4,8,11-tetraaza-5,7,12-trioxocyclotetradecane | Coupling with terephthaloyl chloride, Reduction, Purification nih.gov | 99.2% (coupling intermediate), 81.8% (total) nih.gov | High reaction yield for intermediate, good total yield, simple starting materials nih.gov |
Regioselective Functionalization Techniques in Bicyclam Synthesis
While Plerixafor itself is a symmetrically substituted bicyclam, the broader field of bicyclam synthesis frequently employs regioselective functionalization techniques to introduce specific groups at desired positions. This is crucial for creating diverse bicyclam analogues with tailored properties.
One significant technique involves the use of bisaminal intermediates scitoys.comwikipedia.org. These compounds are formed by the condensation of pyruvic aldehyde with suitable open-chain tetraamines, followed by a cyclization step scitoys.com. The resulting bisaminal intermediates can then be regioselectively quaternized through reactions with various alkylating agents scitoys.com. Subsequent removal of the bisaminal bridge yields either mono-substituted tetraazamacrocycles or bismacrocycles, allowing for precise control over the substitution pattern scitoys.com. This strategy offers an advantage by utilizing more affordable acyclic tetraamines as starting materials, in contrast to the more expensive cyclam scitoys.com.
Another approach focuses on introducing functional groups directly onto the macrocycle backbone during the cyclization process itself, thereby eliminating the need for separate C-functionalized synthons, which can be challenging to prepare wikipedia.org. This includes methodologies that leverage C-functionalized oxo-cyclam bisaminal intermediates, derived from the cyclization of preorganized tetraamines with methyl acrylate analogues wikipedia.org. These intermediates are valuable precursors for the selective synthesis of mono- and di-N-protected C-functionalized cyclams, C-functionalized cyclams, cross-bridged cyclams, and oxo-cyclam derivatives wikipedia.org.
Scalable Synthetic Approaches for Academic Research
Scalability in synthetic chemistry is crucial for transitioning laboratory-scale discoveries to broader research and potential industrial applications. For Plerixafor, efforts have been made to develop methods that are amenable to larger scales and suitable for academic research settings, where practicality and cost-effectiveness are important considerations.
The synthetic approach reported by Achmatowicz and Hegedus, which avoids the use of protecting groups and starts from readily available and inexpensive precursors like methyl acrylate, ethylenediamine, and dimethyl malonate, is noted for its operational simplicity and suitability for multigram scale production nih.gov. This makes it particularly appealing for academic research where flexibility and ease of execution are often prioritized over complex multi-step syntheses requiring specialized purification techniques.
Furthermore, recent patent literature emphasizes the development of improved processes aimed at achieving high-purity plerixafor base, often by carefully controlling the quality of intermediates and employing straightforward crystallization techniques for purification guidetopharmacology.orgguidetopharmacology.org. For example, one patent describes a method that yields plerixafor with purity exceeding 99.8% (as assessed by HPLC-UV, HPLC-ELSD, and TLC) through reaction conditions that are described as relaxed and a stable process guidetopharmacology.org. The focus on avoiding protection/deprotection sequences in newer methods directly contributes to enhancing the scalability and efficiency of plerixafor preparation, which is vital given the cost associated with therapies involving this compound zhanggroup.org.
Chemical Optimization and Analogue Generation Processes
Plerixafor stands as a significant compound in medicinal chemistry, being the first de novo-designed macrocyclic drug approved in oncology in 2008 invivochem.cn. Its initial discovery as a CXCR4 antagonist was serendipitous, emerging from research into anti-HIV agents fishersci.canih.gov. A key development in its anti-HIV potency was observed when a propyl bridge linking two cyclam rings in a predecessor compound (JM2763) was replaced with an aromatic bridge, resulting in the structure of AMD3100, later known as Plerixafor nih.gov. This exemplifies how structural modifications can lead to significant changes in biological activity.
The field has since advanced beyond Plerixafor, with ongoing chemical optimization efforts leading to the development of subsequent generations of CXCR4 antagonists. Examples include second-generation compounds like mavorixafor (B1662892) (also known as X4P-001 or AMD11070) and third-generation antagonists such as TIQ-15 pharmakb.com. These analogues often aim to improve upon the parent compound's characteristics, such as enhancing oral bioavailability or potency, or to explore new therapeutic applications invivochem.cnpharmakb.com. For instance, EMU-116 and its analogue EMU-161 have been identified as best-in-class orally bioavailable CXCR4 antagonists, demonstrating the success of these optimization processes pharmakb.com.
Molecular Mechanism of Action
Chemokine Receptor Interaction and Modulation
Plerixafor (B1678892) exhibits selective and distinct interactions with chemokine receptors, dictating its physiological outcomes.
Plerixafor functions primarily as an antagonist, or in some contexts, a partial agonist, of the alpha chemokine receptor CXCR4 ontosight.aiguidetopharmacology.org. It is characterized as a potent, selective, tight-binding, and slowly reversible inhibitor of CXCR4 guidetopharmacology.orgguidetopharmacology.org. Plerixafor's binding to CXCR4 occurs at the orthosteric site, which is the primary ligand-binding pocket oncotarget.comguidetomalariapharmacology.orguni.lu. This pocket largely consists of negatively charged residues, which form salt bridges with the positively charged Plerixafor molecule guidetomalariapharmacology.org. Specific acidic residues implicated in Plerixafor's binding include Asp171, Asp262, and Glu288 wcrj.netresearchgate.net.
Molecular dynamics simulations have further elucidated its binding dynamics, suggesting the presence of an intermediate allosteric binding site located at the extracellular mouth of CXCR4 oncotarget.comguidetomalariapharmacology.orguni.lu. This unique binding mode differentiates Plerixafor from other chemokine receptor inhibitors guidetopharmacology.org. The binding affinity of Plerixafor for CXCR4 is reported with an IC50 of 44 nM for the octahydrochloride form guidetopharmacology.org.
Here is a summary of Plerixafor's binding characteristics to CXCR4:
| Characteristic | Description | Source |
| Receptor Interaction | Antagonist (or partial agonist) | ontosight.aiguidetopharmacology.org |
| Binding Site | Orthosteric site (ligand-binding pocket) and an intermediate allosteric site at the extracellular mouth | oncotarget.comguidetomalariapharmacology.orguni.lu |
| Key Binding Residues | Asp171, Asp262, Glu288 (acidic residues forming salt bridges with positively charged Plerixafor) | guidetomalariapharmacology.orgwcrj.netresearchgate.net |
| Binding Kinetics | Tight-binding, slowly reversible inhibitor | guidetopharmacology.org |
| IC50 (CXCR4 antagonism) | 44 nM guidetopharmacology.org | guidetopharmacology.org |
In contrast to its antagonistic role at CXCR4, Plerixafor acts as an allosteric agonist of CXCR7 ontosight.aiguidetopharmacology.orgnih.govfrontiersin.org. This agonistic activity is demonstrated by its ability to recruit β-arrestin to CXCR7 nih.govfrontiersin.org. The reported EC50 for β-arrestin recruitment to CXCR7 is 140 µM nih.gov. This effect, while observed, typically occurs at higher concentrations (e.g., >10 µmol/L) that may be considered pharmacologically less relevant than its CXCR4 activity guidetopharmacology.org.
CXCR4 Receptor Antagonism and Binding Dynamics
Ligand-Receptor Binding Interference
Plerixafor's therapeutic efficacy stems directly from its ability to interfere with critical ligand-receptor interactions, particularly within the bone marrow microenvironment.
The fundamental mechanism by which Plerixafor mobilizes hematopoietic stem cells is the disruption of the interaction between stromal cell-derived factor-1 alpha (SDF-1α, also known as CXCL12) and its cognate receptor, CXCR4 guidetopharmacology.orgwcrj.netresearchgate.net. Under normal physiological conditions, CXCL12, produced by bone marrow stromal cells, plays a crucial role in retaining HSCs within the bone marrow niche by binding to CXCR4 receptors on the surface of these cells wcrj.netresearchgate.net. This CXCL12/CXCR4 axis is integral to HSC homing, retention, and quiescence within the bone marrow compartment ontosight.aiwcrj.net. By binding to CXCR4, Plerixafor effectively blocks the interaction with CXCL12, thereby interrupting the signaling pathways that anchor HSCs to the bone marrow matrix wcrj.netresearchgate.net. This blockade leads to the rapid and reversible mobilization of HSCs into the peripheral blood.
While Plerixafor's primary action involves CXCL12, CXCR4 has other endogenous ligands. Ubiquitin, a 76-amino acid residue protein, has been identified as an alternative natural ligand and agonist of CXCR4 ontosight.ai. Extracellular ubiquitin can bind to CXCR4 with a strong affinity (Kd = 156 ± 27 nM) and is involved in various cellular processes including apoptosis, cell growth, immune modulation, and cancer progression. Notably, unlike SDF-1α, ubiquitin does not bind to CXCR7. The in vivo effect of Plerixafor with regard to its modulation of ubiquitin's interaction with CXCR4 is currently not well understood ontosight.ai.
Disruption of CXCL12 (SDF-1) Binding to CXCR4
Downstream Signaling Cascade Inhibition
The binding of Plerixafor to CXCR4 initiates a cascade of inhibitory effects on the receptor's downstream signaling pathways. CXCR4 is a G-protein-coupled receptor (GPCR) guidetopharmacology.org. When activated by its ligand CXCL12, CXCR4 typically triggers various signal transduction pathways that regulate intracellular calcium flux, chemotaxis, gene transcription, and cell survival guidetopharmacology.org.
Plerixafor's antagonism of CXCR4 leads to the inhibition of these CXCL12-mediated downstream events, including:
G-protein activation: Plerixafor inhibits CXCL12-mediated G-protein activation guidetopharmacology.org. The Gαi monomer, a central component of CXCR4-coupled G-proteins, typically inhibits adenylyl cyclase activity and triggers pathways such as PI3K/AKT/mTOR and ERK1/2.
Calcium flux: Plerixafor blocks CXCL12-induced intracellular calcium mobilization guidetopharmacology.org. The Gβγ dimer, also downstream of G-protein activation, is known to trigger intracellular calcium mobilization through phospholipase C (PLC).
Receptor internalization: CXCL12-mediated CXCR4 internalization is inhibited by Plerixafor guidetopharmacology.org.
Chemotaxis: Plerixafor effectively inhibits CXCL12-mediated chemotaxis, which is an in vitro physiological response directly related to in vivo cell migration guidetopharmacology.org. By blocking CXCR4, Plerixafor essentially removes the CXCL12-mediated retention signal, thereby allowing hematopoietic stem cells to migrate away from the bone marrow niche guidetopharmacology.org.
It is important to note that the inhibition of the CXCL12-CXCR4 axis by Plerixafor can also induce compensatory feedback mechanisms in certain contexts. For instance, in some cancer cells, prolonged exposure to Plerixafor has been observed to lead to an increase in surface CXCR4 expression and the activation of multiple receptor tyrosine kinases (e.g., Platelet-Derived Growth Factor Receptor Beta, PDGFRB). This suggests a complex interplay where cells may try to compensate for CXCR4 inhibition by activating alternative survival signaling pathways. Furthermore, Plerixafor has been shown to affect the downstream AKT pathway, contributing to reduced apoptosis of myeloid-derived suppressor cells (MDSCs) by blocking CXCR4/SDF-1 signaling.
Table 1: Plerixafor Activity on Chemokine Receptors
| Receptor | Plerixafor Action | IC50 / EC50 | Specific Effect | Source |
| CXCR4 | Antagonist | IC50 = 44 nM | Blocks CXCL12 binding, inhibits CXCL12-mediated G-protein activation, calcium flux, receptor internalization, and chemotaxis. Leads to mobilization of HSCs from bone marrow. Some evidence of partial agonism at high concentrations or against constitutively active mutants. | ontosight.aiguidetopharmacology.orgguidetopharmacology.orgwcrj.netresearchgate.net |
| CXCR7 | Allosteric Agonist | EC50 = 140 µM | Recruits β-arrestin. Observed at higher, potentially less pharmacologically relevant concentrations (>10 µmol/L). | ontosight.aiguidetopharmacology.orgguidetopharmacology.orgnih.govfrontiersin.org |
Inhibition of G-Protein Activation
As CXCR4 is a G protein-coupled receptor (GPCR), plerixafor octahydrochloride's antagonism extends to inhibiting the CXCL12-mediated activation of G proteins. nih.gov G proteins are integral components of cellular signaling, acting as transducers that convey extracellular signals from GPCRs to various intracellular effectors. medchemexpress.com The inhibition of G-protein activation by plerixafor directly counteracts the downstream signaling cascade typically initiated by CXCL12 binding to CXCR4. nih.gov
Attenuation of Intracellular Calcium Flux
A direct consequence of plerixafor octahydrochloride's action is the attenuation of CXCL12-mediated intracellular calcium flux. nih.govfda.govresearchgate.net Research has demonstrated that plerixafor effectively inhibits this calcium signaling response in various cell types, including CXCR4-expressing lymphocytes from humans, mice, and dogs, with comparable potency across these species. nih.govfda.gov This indicates a conserved mechanism of action across different biological systems.
Modulation of Receptor Internalization
Plerixafor octahydrochloride has been shown to modulate CXCR4 receptor internalization. It specifically inhibits the endocytosis of CXCR4 that is typically induced by SDF-1. researchgate.net However, it does not impact receptor internalization triggered by phorbol (B1677699) esters, highlighting its specificity for ligand-induced processes. researchgate.net While some antagonists may induce receptor internalization through β-arrestin recruitment, plerixafor's primary effect appears to be blocking the ligand-induced process. researchgate.net
Molecular Basis of Receptor Binding Specificity
Identification of Key Amino Acid Residues in Ligand-Binding Pocket (Asp171, Asp262, Glu288)
Site-directed mutagenesis studies of the CXCR4 receptor have been instrumental in identifying the key amino acid residues critical for plerixafor binding. These studies pinpointed a triad (B1167595) of acidic residues: Asp171 located on transmembrane helix IV (TMIV), Asp262 on TMVI, and Glu288 on TMVII, as the primary interaction points for plerixafor. nih.govdrugbank.comresearchgate.netnih.gov Molecular modeling further suggests that one of the cyclam rings of plerixafor interacts with Asp171, while the other cyclam ring is positioned between the carboxylic acid groups of Asp262 and Glu288. nih.gov These three acidic anchor-point residues are considered essential for the compound's binding to CXCR4. nih.gov While these three residues are paramount, additional studies have indicated the involvement of other potential amino acids in the binding site, such as Tyr45, Trp94, and Tyr116, suggesting the possibility of alternative binding modes where one cyclam ring interacts with an aspartate residue and the other with an aromatic amino acid. nih.govresearchgate.net
The critical amino acid residues involved in Plerixafor Octahydrochloride binding to CXCR4 are summarized below:
| Amino Acid Residue | Transmembrane Helix (TM) | Role in Binding | Citation |
| Asp171 | TMIV | Primary interaction point for one cyclam ring | nih.govdrugbank.comresearchgate.netnih.gov |
| Asp262 | TMVI | Interacts with the second cyclam ring | nih.govdrugbank.comresearchgate.netnih.gov |
| Glu288 | TMVII | Interacts with the second cyclam ring | nih.govdrugbank.comresearchgate.netnih.gov |
| Tyr45 | TM1 | Potential alternative interaction point | nih.govresearchgate.net |
| Trp94 | TM3 | Potential alternative interaction point | nih.govresearchgate.net |
| Tyr116 | TM3 | Potential alternative interaction point | nih.govresearchgate.net |
Conformational Changes Upon Plerixafor Octahydrochloride Binding
The binding of plerixafor octahydrochloride to the CXCR4 receptor is understood to induce conformational changes within the receptor. While specific details on these changes are complex and often derived from computational modeling, the concept of "induced-fit docking" is employed to model such alterations upon ligand binding. The unique stereochemistry of plerixafor, characteristic of its class of antagonists, is believed to contribute to its ability to influence receptor states, which is consistent with the allosteric modulation of GPCRs. scbt.com These conformational adjustments are crucial for the antagonist's ability to effectively block CXCL12 binding and subsequently inhibit downstream signaling pathways.
Interplay with Intracellular Signaling Pathways
The CXCR4/SDF-1 axis is a central regulator of numerous intracellular signaling cascades that dictate cellular adhesion, survival, proliferation, invasion, and angiogenesis. scbt.comnih.govaacrjournals.org Plerixafor octahydrochloride, by antagonizing CXCR4, effectively disrupts these pivotal pathways. scbt.comnih.govmdpi.com
Key intracellular signaling pathways impacted by plerixafor octahydrochloride include:
Phosphatidylinositol-3-kinase (PI3K) Pathway: The CXCR4/SDF-1 axis is known to activate the PI3K pathway, which in turn leads to the activation of protein kinase AKT. This pathway is a significant mediator of cancer cell migration and survival. nih.gov Plerixafor has been shown to inhibit PI3K signaling downstream of CXCR4 activation. mdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathways: The CXCR4/SDF-1 signaling also stimulates MAPK pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway, which promotes cancer cell proliferation and survival. nih.gov Plerixafor inhibits ERK1/2 signaling downstream of CXCR4 activation. mdpi.com
Matrix Metalloproteinases (MMPs) Secretion: Activation of CXCR4 leads to an increased secretion of matrix metalloproteinases, enzymes that degrade the extracellular matrix and facilitate cellular invasion. nih.govaacrjournals.org The blockade of CXCR4 by plerixafor has been demonstrated to inhibit the expression of MMP1. aacrjournals.org
VEGFA Expression and Angiogenesis: CXCR4 activation can lead to the upregulation of downstream targets like Vascular Endothelial Growth Factor A (VEGFA), which is crucial for angiogenesis. aacrjournals.org Plerixafor's blockade of CXCR4 has been shown to inhibit VEGFA expression and subsequent angiogenesis. aacrjournals.org
The major intracellular signaling pathways influenced by Plerixafor Octahydrochloride are detailed below:
| Signaling Pathway | Mechanism of Action via CXCR4/SDF-1 Axis | Plerixafor Octahydrochloride Effect | Citation |
| Phosphatidylinositol-3-kinase (PI3K) Pathway | Triggers activation of protein kinase AKT, crucial for cell migration and survival. nih.gov | Inhibits PI3K signaling. mdpi.com | nih.govmdpi.com |
| Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2) | Stimulates cell proliferation and survival via phosphorylation of transcription factors like Elk-1. nih.gov | Inhibits ERK1/2 signaling. mdpi.com | nih.govmdpi.com |
| Matrix Metalloproteinases (MMPs) | Increases secretion, leading to degradation of extracellular matrix and enhanced invasion. nih.gov | Inhibits MMP1 expression. aacrjournals.org | nih.govaacrjournals.org |
| VEGFA Expression & Angiogenesis | Upregulates VEGFA, promoting tumor angiogenesis. aacrjournals.org | Inhibits VEGFA expression and angiogenesis. aacrjournals.org | aacrjournals.org |
Regulation of PI3K/AKT Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical intracellular cascade involved in regulating cell proliferation, differentiation, apoptosis, and migration cas.cz. The CXCR4/SDF-1 axis directly triggers the PI3K pathway, leading to the activation of AKT, which is a key effector in mediating cancer cell migration and survival nih.gov.
Plerixafor, as a CXCR4 antagonist, inhibits the activation of this pathway. Studies have demonstrated that plerixafor (also referred to as AMD3100) effectively blocks CXCL12-induced PI3K signaling. For instance, in BCR-ABL1-transformed cells, treatment with AMD3100 significantly decreased the phosphorylation levels of AKT, indicating a direct inhibition of the PI3K/AKT pathway downstream of CXCR4 activation nih.gov. This inhibition subsequently impacts cellular functions that are reliant on the PI3K/AKT axis, such as cell survival and migration nih.govcas.cz.
Data illustrating the impact on AKT phosphorylation:
| Treatment | Effect on AKT Phosphorylation (Relative to Control) | Reference |
| CXCL12 | Upregulation | nih.gov |
| Plerixafor + CXCL12 | Downregulation | nih.gov |
(Table designed for interactive display)
Influence on MAPK Pathway Activity
The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another significant signaling route activated by the CXCR4/SDF-1 axis. Activation of MAPK pathways, including protein kinase Erk1/2, leads to the phosphorylation of transcription factors like Elk-1, promoting cell proliferation and survival nih.gov.
Data illustrating the impact on ERK1/2 phosphorylation:
| Treatment | Effect on ERK1/2 Phosphorylation (Relative to Control) | Reference |
| CXCL12 | Upregulation | nih.gov |
| Plerixafor + CXCL12 | Downregulation | nih.gov |
(Table designed for interactive display)
Cross-talk with Pathways Governing Cell Survival and Growth
The CXCR4 receptor integrates into significant cellular signaling pathways, such as the PI3K/AKT and MAPK pathways, and collaborates closely with signaling proteins like AKT1 and MAPK1, thereby impacting cell survival and growth . The cross-talk between CXCR4 and these pathways underscores its profound influence on cell fate decisions .
Plerixafor's antagonistic action on CXCR4 directly disrupts this intricate cross-talk. By inhibiting the activation of both PI3K/AKT and MAPK pathways, plerixafor interferes with the signaling networks that promote cell proliferation, survival, invasion, and angiogenesis nih.govacs.org. For instance, CXCR4 has been shown to stabilize MYC protein levels in some cancer cells, a process that can be influenced by both PI3K/AKT and MAPK pathways . Plerixafor's ability to inhibit CXCR4 downstream signaling demonstrates its potential to modulate this complex interplay and, consequently, impact cellular processes vital for aberrant cell survival and growth, particularly in contexts where CXCR4 is overexpressed nih.gov.
Preclinical Pharmacological Investigations and Cellular Effects
In Vitro Cellular Pharmacology Studies
In vitro studies have extensively characterized the cellular pharmacology of Plerixafor (B1678892) Octahydrochloride, revealing its potent effects on chemotaxis, cellular adhesion, and cancer cell behavior medchemexpress.comselleckchem.comnih.gov.
Chemotaxis Inhibition in Various Cell Lines
Plerixafor octahydrochloride is a potent inhibitor of CXCL12-mediated chemotaxis across various cell lines. It effectively blocks the migration of cells that express CXCR4 in response to SDF-1α. For instance, studies have shown that Plerixafor (AMD3100) significantly inhibits SDF-1α-mediated chemotaxis in CXCR4-positive/BCR-ABL-positive cell lines, such as BV-173 cells nih.gov. The half-maximal inhibitory concentration (IC50) for CXCL12-mediated chemotaxis has been reported as low as 5.7 nM medchemexpress.comselleckchem.comclinisciences.com.
Table 1: Chemotaxis Inhibition by Plerixafor (AMD3100)
| Cell Line/Target | Ligand Stimulus | IC50 (nM) for Chemotaxis Inhibition | Reference |
| CXCL12-mediated | CXCL12 | 5.7 | medchemexpress.comselleckchem.comclinisciences.com |
| MOLT-4, U937 cells | CXCL12 | 10 µM (inhibits TEM) | medchemexpress.comclinisciences.com |
| BV-173 cells | SDF-1α | 1-100 µM (significantly inhibits) | nih.gov |
Modulation of Cellular Adhesion to Bone Marrow Components
The interaction between SDF-1 and CXCR4 is critical for anchoring hematopoietic stem cells to the bone marrow matrix, either directly through SDF-1α or indirectly via the induction of other adhesion molecules drugbank.comhres.ca. Plerixafor disrupts this crucial interaction, leading to the detachment and subsequent mobilization of cells from the bone marrow. Studies have demonstrated that Plerixafor significantly increases the detachment rate of SDF-1-mediated/VCAM-1-associated cell adherence under shear stress nih.gov. This disruption of cell-cell interaction in the bone marrow environment is a key mechanism for its mobilizing effect nih.gov.
Impact on Cancer Cell Migration and Invasion
Plerixafor octahydrochloride has been shown to impact cancer cell migration and invasion by antagonizing the CXCR4/SDF-1 axis, which is frequently implicated in tumor progression and metastasis nih.govspandidos-publications.com. In vitro studies using Transwell assays have indicated that AMD3100 treatment (e.g., 1 µg/ml for 24 hours) significantly decreases the migration and invasion of certain cancer cell lines, such as Caco-2-HOXB5 cells medchemexpress.com. Plerixafor's ability to inhibit cancer cell invasion has also been observed in U20S cells, suggesting its potential in mitigating metastatic processes nih.gov. The compound's influence on cancer cell behavior extends to downregulating epithelial-mesenchymal transition (EMT)-related proteins like Snail and Slug in tumor samples medchemexpress.com.
Table 2: Impact of Plerixafor (AMD3100) on Cancer Cell Migration and Invasion
| Cell Line | Assay Type | Plerixafor Concentration | Effect on Migration/Invasion | Reference |
| Caco-2-HOXB5 cells | Transwell assay | 1 µg/ml | Significantly decreases migration and invasion | medchemexpress.com |
| U20S cells | Boyden chamber method | 2.5 µg/mL (PAMD/rPAMD) | Effective inhibition of cell invasion (73-71%) | nih.gov |
| B88-SDF-1 cells | Wound healing, Transwell | AMD3100 (concentration not specified, similar to AMD070) | Significantly impaired motility, inhibited migration and Matrigel invasion | spandidos-publications.com |
| A375 melanoma cell line | Migration assay (towards CXCL12) | IC50 for blocking migration (specific value not found, but inhibited) | Blocks migration towards CXCL12 | researchgate.net |
Receptor Selectivity Profiling Across Chemokine Receptor Family
Plerixafor is recognized as a highly selective CXCR4 antagonist medchemexpress.comdrugbank.comnih.govselleckchem.comclinisciences.comresearchgate.net. Early studies demonstrated its strict confinement to CXCR4, with minimal or no interaction with other chemokine receptors nih.govresearchgate.net. Plerixafor has shown potent inhibition of CXCR4-mediated calcium signaling and chemotaxis in a concentration-dependent manner across various cell types researchgate.net. It does not induce intracellular calcium fluxes or chemotaxis on its own, indicating it does not act as a CXCR4 agonist researchgate.net. While primarily a CXCR4 antagonist, at higher pharmacologically irrelevant concentrations, Plerixafor may exhibit allosteric agonist properties for CXCR7 nih.gov.
Table 3: Receptor Selectivity of Plerixafor (AMD3100)
| Receptor Target | Activity/IC50 (nM) | Reference |
| CXCR4 (antagonism/binding inhibition) | 44 | medchemexpress.comselleckchem.comclinisciences.com |
| CXCL12 (chemotaxis inhibition) | 5.7 | medchemexpress.comselleckchem.comclinisciences.com |
| CXCL12-mediated GTP-binding inhibition | 27 | selleckchem.com |
| CXCL12-mediated calcium flux inhibition | 572 | selleckchem.com |
| CXCR1, CXCR2, CXCR3 | > 25,000 (no inhibition/interaction) | nih.govselleckchem.comresearchgate.net |
| CCR1, CCR2b, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, CCR9 | > 25,000 (no inhibition/interaction) | nih.govselleckchem.comresearchgate.net |
| CXCR7 | Allosteric agonist (at high concentrations) | nih.gov |
In Vivo Preclinical Models of Cell Mobilization
Plerixafor octahydrochloride has been extensively studied in various in vivo preclinical models, particularly for its ability to mobilize hematopoietic stem cells and other CXCR4-expressing cell populations fda.govnih.govfda.gov.
Hematopoietic Stem Cell Mobilization Mechanisms in Animal Models
In animal models, Plerixafor at pharmacologically relevant doses has been shown to rapidly mobilize not only hematopoietic progenitor cells (HPCs) but also other CXCR4-positive cell populations into the bloodstream fda.govnih.govfda.gov. These mobilized cells include angiogenic cells (e.g., endothelial progenitors, monocytes, CD34+ cells), immunomodulatory cells (e.g., lymphocytes, neutrophils, monocytes, eosinophils), and even tumor cells (e.g., acute lymphoblastic leukemia, acute promyelocytic leukemia, Namalwa B lymphoblastoid cells) fda.gov.
The primary mechanism for this mobilization involves the disruption of the CXCR4/CXCL12 interaction, which is essential for the retention of hematopoietic stem cells (HSCs) within the bone marrow niche nih.govhres.ca. By binding to CXCR4, Plerixafor blocks CXCL12 from anchoring HSCs to the marrow matrix, leading to their rapid release into the peripheral blood fda.govdrugbank.comdrugbank.comnih.gov. Preclinical studies in mice, rats, dogs, and monkeys have consistently demonstrated Plerixafor-induced transient leukocytosis and mobilization of CD34+ cells, with the peak occurring within hours of administration fda.govnih.govfda.gov. The functional capacity of these mobilized cells has been demonstrated in animal models of transplantation, ischemic limb or myocardial injury, asthma, or rheumatoid arthritis fda.gov.
Studies in non-human primates and humanized mouse models have also investigated the efficacy of repeated Plerixafor dosages for mobilization. While initial doses are effective, repeated administrations may show significantly poorer responses in CD34+ and hematopoietic stem cell-enriched CD90+ cells, suggesting a potential loss of efficacy with subsequent doses in these models nih.gov. However, CD34+ cells mobilized by Plerixafor remain functional and capable of engraftment with long-term repopulating capacity hres.ca.
Table 4: Hematopoietic Stem Cell Mobilization in Animal Models by Plerixafor
| Animal Model | Mobilized Cell Types | Key Observation | Reference |
| Mice, Rats, Dogs, Monkeys | HPC, angiogenic cells (endothelial progenitors, monocytes, CD34+), immunomodulatory cells (lymphocytes, neutrophils, monocytes, eosinophils), tumor cells (ALL, APL, Namalwa B lymphoblastoid cells) | Rapid, transient leukocytosis; mobilization of CD34+ cells; peak mobilization within hours; functional capacity demonstrated in transplantation, ischemic injury, inflammatory disease models. | fda.govnih.govfda.gov |
| Irradiated Mice and Dogs | Hematopoietic stem cells and progenitor cells | Enhanced G-CSF-induced mobilization and engraftment. | fda.gov |
| Non-human primates, Humanized mice | CD34+ cells, hematopoietic stem cell-enriched CD90+ cells | Effective mobilization after first administration; significantly poorer response with subsequent doses, suggesting reduced efficacy with repeated administration, though initial mobilized cells remain functional for engraftment. | hres.canih.gov |
Synergistic Effects with Granulocyte Colony-Stimulating Factor (G-CSF) in Preclinical Settings
Plerixafor exhibits a significant synergistic effect when used in combination with Granulocyte Colony-Stimulating Factor (G-CSF) for stem cell mobilization. newdrugapprovals.orgpatsnap.comnih.gov G-CSF itself is a potent mobilizing agent that stimulates the proliferation and differentiation of neutrophil precursors, which in turn release proteolytic enzymes that degrade components of the bone marrow niche, further promoting HSC release into the bloodstream. patsnap.com When combined with G-CSF, plerixafor enhances this mobilization effect, resulting in a substantially higher yield of HSCs compared to G-CSF alone. newdrugapprovals.orgpatsnap.comnih.gov Preclinical studies in irradiated mice and dogs have demonstrated that plerixafor enhances G-CSF-induced mobilization and engraftment of hematopoietic stem and progenitor cells. fda.gov Pharmacodynamic studies in healthy volunteers have shown that while plerixafor alone induces peak mobilization of CD34+ cells within 6 to 9 hours, the combination of plerixafor and G-CSF leads to a sustained elevation in peripheral blood CD34+ cell counts, observed from 4 to 18 hours after plerixafor administration, with peak responses occurring between 10 and 14 hours. medsafe.govt.nzsanofi.com
T-cell Trafficking and Redistribution in Lymphoid Organs and Central Nervous System
Plerixafor has been shown to increase T-cell trafficking in the blood and spleen. newdrugapprovals.org Furthermore, its influence extends to the central nervous system (CNS), indicating a broader impact on immune cell distribution. newdrugapprovals.org In studies evaluating blood cell composition, grafts collected after plerixafor injection were found to contain a greater number of T lymphocytes compared to grafts obtained from control groups mobilized with chemotherapy plus G-CSF. uef.fi This suggests that plerixafor contributes to the mobilization of T lymphocytes into the peripheral blood.
Mobilization of Other Leukocyte Populations (Neutrophils, Lymphocytes, Monocytes)
Beyond its primary effect on hematopoietic stem cells, plerixafor also mobilizes other leukocyte populations, including neutrophils, lymphocytes, and monocytes. uef.finih.gov A study involving non-Hodgkin lymphoma patients demonstrated that a single administration of plerixafor resulted in increased counts of leukocytes, neutrophils, lymphocytes, monocytes, and eosinophils. These cell counts were notably higher after plerixafor injection compared to a control group at the time of the first apheresis. nih.gov
Table 1: Effect of Plerixafor on Leukocyte Mobilization in Non-Hodgkin Lymphoma Patients (n=39) nih.gov
| Cell Type | Change after Plerixafor (compared to control) | Specific Observation |
| CD34+ cells | Significantly increased | The first plerixafor dose increased CD34+ counts. Blood grafts collected after plerixafor injection increased CD34+ cell mobilization by five-fold in the following morning measurements in chemomobilized patients. uef.finih.gov |
| Leukocytes | Increased | Leukocyte counts were higher after plerixafor injection compared to the control group at the time of the first apheresis. nih.gov |
| Neutrophils | Increased | Neutrophil counts were higher after plerixafor injection compared to the control group at the time of the first apheresis. In WHIM syndrome, plerixafor allows neutrophils to be released from the bone marrow by reducing CXCR4 activity. nih.goveuropa.eu |
| Lymphocytes | Increased | Lymphocyte counts were higher after plerixafor injection compared to the control group at the time of the first apheresis. Blood grafts collected after plerixafor injection were found to contain more T lymphocytes than grafts collected in the control group. uef.finih.gov |
| Monocytes | Increased | Monocyte counts were higher after plerixafor injection compared to the control group at the time of the first apheresis. nih.gov |
| Eosinophils | Increased | Eosinophil counts were higher after plerixafor injection compared to the control group at the time of the first apheresis. nih.gov |
Regulation of CD20 Expression on B Cells
Plerixafor has been observed to inhibit CD20 expression on B cells. This effect is achieved through interference with the CXCR4/SDF-1 axis, which is known to regulate CD20 expression. wikipedia.org CD20 expression on B cells is influenced by microenvironmental interactions and chemokine signaling via CXCR4/SDF-1 (CXCL12). nih.gov CD20 is a cell surface marker expressed on most B cell subsets, including immature, naive, and memory B cells, but its expression is typically lost as B cells terminally differentiate into plasma cells. frontiersin.orgthe-rheumatologist.orgmdpi.com The intricate regulation of CD20 expression involves various epigenetic and transcription factors. nih.gov Studies have also indicated that inhibiting BTK, a B-cell receptor inhibitor, can interfere with CXCR4 signaling in chronic lymphocytic leukemia (CLL) cells, leading to a significant repression of CD20 expression. nih.gov
Preclinical Investigations in Disease Models
Anti-Metastatic and Anti-Tumorigenic Activities in Murine Xenograft Models
Plerixafor demonstrates anti-metastatic and anti-tumorigenic activities in various preclinical disease models. It has been shown to regulate the growth of primary and metastatic breast cancer cells and to inhibit the dissemination of ovarian carcinoma cells. newdrugapprovals.org The CXCL12-CXCR4 signaling axis is widely implicated in tumor progression and metastasis, given that CXCR4 is frequently overexpressed in human cancers. researchgate.net
In murine xenograft models, the administration of AMD3100 (plerixafor), a CXCR4 antagonist, resulted in decreased dissemination of diffuse large B-cell lymphoma (DLBCL) cells. researchgate.net Furthermore, in a murine model of acute lymphoblastic leukemia (ALL), plerixafor induced prolonged mobilization of ALL cells into the peripheral blood and increased the proportion of actively cycling ALL cells. nih.gov In this NOD/SCID xenograft model, plerixafor was observed to enhance the efficacy of vincristine, a cell cycle-specific chemotherapeutic agent, leading to reduced disease levels in the blood and spleens of animals and extended survival. nih.gov
In studies involving ovarian cancer models, combined treatment with plerixafor and low-dose Taxol (Paclitaxel) significantly inhibited cell proliferation and colony formation in vitro in both human (TOV-112D) and murine (ID8) ovarian cancer cells, indicating improved efficacy compared to monotherapy. researchgate.net Pretreatment with AMD3100 was found to significantly increase the sensitivity of human ovarian cancer cells to low-dose Taxol or the combination of AMD3100 and Taxol. researchgate.net
Preclinical investigations have explored the potential of plerixafor in the context of glioblastoma. Blocking CXCR4 receptors with AMD3100 (plerixafor) has been shown to prevent tumor recurrence in orthotopic xenograft models of glioblastoma in mice. nih.gov A notable finding in this experimental xenograft model was that tumors continued to shrink and did not recur even after the cessation of plerixafor exposure. This sustained effect was a significant factor in guiding decisions for dosing schedules in subsequent investigations. nih.gov Plerixafor is also being evaluated in Phase I studies in combination with bevacizumab for recurrent high-grade glioma, with laboratory experiments suggesting that this combination may help prevent the growth of gliomas. nih.govdana-farber.org
Regulation of Primary and Metastatic Breast Cancer Cell Growth
Preclinical investigations have explored the role of Plerixafor Octahydrochloride in modulating breast cancer cell growth and metastasis. The CXCR4/SDF-1 axis is implicated in anchoring micro-metastatic breast cancer cells within niches such as the bone marrow sinusoids. dukecancerinstitute.org Studies in mouse models have shown that Plerixafor (AMD3100) can dislodge dormant breast cancer cells from these protective niches, potentially making them more susceptible to conventional therapies or the immune system. dukecancerinstitute.org High levels of CXCL12, the ligand for CXCR4, are found in metastatic organs, promoting the arrest of CXCR4-expressing tumor cells and subsequent metastasis formation. aacrjournals.org Plerixafor, by inhibiting this interaction, has demonstrated the capacity to mitigate these effects. aacrjournals.org In triple-negative breast cancer (TNBC), Plerixafor has been reported to significantly enhance the response of TNBC cells to ionizing radiation. nih.gov
Inhibition of Ovarian Carcinoma Cell Dissemination
The CXCR4/CXCL12 axis is overexpressed in various cancers, including ovarian tumors. nih.gov Preclinical studies have evaluated Plerixafor (AMD3100) as an adjunctive therapy for ovarian cancer. researchgate.net In vitro experiments using human (TOV-112D) and murine (ID8) ovarian cancer cells demonstrated that a combination of Plerixafor and low-dose Taxol (Paclitaxel) significantly inhibited cell proliferation. researchgate.net This synergistic effect was particularly pronounced in human ovarian cancer cells, where Plerixafor enhanced sensitivity to low-dose Taxol and reduced colony formation in vitro. researchgate.net This suggests that targeting the CXCR4/CXCL12 axis with Plerixafor could be a strategy to limit ovarian cancer cell growth and potentially inhibit dissemination. nih.govresearchgate.net
Mobilization and Sensitization of Leukemia Cells
Plerixafor Octahydrochloride plays a significant role in the mobilization and sensitization of leukemia cells. Leukemia-initiating cells often localize to bone marrow niches by binding cell surface CXCR4 to SDF-1. researchgate.netnih.gov As a CXCR4 antagonist, Plerixafor can disrupt this interaction, leading to the mobilization of leukemia cells into the peripheral circulation. researchgate.netnih.govamazon.comnih.gov
Preclinical Findings on Leukemia Cell Mobilization and Sensitization:
| Study Type | Leukemia Type | Model | Plerixafor Effect | Outcome | Citation |
| In vivo | AML and ALL | Mouse Models | Significant mobilization into peripheral circulation | Decreased total blast burden, increased survival with plerixafor + cytotoxic treatment compared to control | researchgate.netnih.gov |
| In vitro | AML | Human cells | Disrupts interaction with bone marrow microenvironment, sensitizes blasts to chemotherapy | Increased chemosensitivity | ashpublications.org |
The mobilization of leukemic cells by Plerixafor can sensitize them to cytotoxic therapy. researchgate.netamazon.comnih.gov By interfering with CXCR4-CXCL12 interaction, Plerixafor may also prevent CXCR4 internalization and disrupt downstream signaling, such as in the PI3K/AKT pathway, further sensitizing leukemic cells to treatment. nih.gov This suggests a potential for Plerixafor to enhance the efficacy of chemotherapy regimens by making hidden leukemic cells more accessible. ashpublications.org
Modulation of Angiogenesis and Vasculogenesis in Tumor Microenvironment
The tumor microenvironment is a complex milieu that fosters tumor growth, invasion, and metastasis, with angiogenesis and vasculogenesis being critical components. frontiersin.org The CXCL12/CXCR4 pathway is a key regulator of tumor cell proliferation, metastasis, and angiogenesis, as well as the crosstalk within the tumor microenvironment. nih.gov
Effects on Angiogenesis and Vasculogenesis:
Vasculogenesis Inhibition: Plerixafor, as a CXCR4/CXCL12/CXCR7 antagonist, has been shown to block tumor vasculogenesis. frontiersin.org Vasculogenesis involves the recruitment of CXCR4+/CXCR7+ endothelial progenitor cells (EPCs) and bone marrow-derived monocytes, which contribute to the de novo growth of blood vessels. frontiersin.org Plerixafor's ability to inhibit this process has been demonstrated in preclinical models, such as mouse and human glioblastoma, where it inhibited post-irradiation tumor revascularization. frontiersin.org
Tumor Growth Inhibition: Plerixafor has been reported to inhibit the growth of glioblastoma. nih.gov In irradiated high-grade glioma models, CXCR4 inhibition by Plerixafor (AMD3100) prevented the influx of bone marrow-derived cells and inhibited tumor growth, suggesting that targeting both VEGF and CXCR4 pathways may be necessary for sustained inhibition of tumor neovascularization. aacrjournals.org Plerixafor can also mobilize circulating angiogenic cells and endothelial progenitor cells, and it has been shown to accelerate blood flow restoration in models of hindlimb ischemia. nih.gov
Effects on Tissue Fibrosis and Inflammatory Responses (e.g., Renal Interstitial Fibrosis)
Plerixafor has demonstrated effects on tissue fibrosis and inflammatory responses in preclinical models. In the context of renal interstitial fibrosis, a key component of chronic kidney disease, Plerixafor has been explored for its potential antifibrotic properties. sci-hub.se Renal fibrosis involves the accumulation of extracellular matrix and the activation of myofibroblasts. nih.govmdpi.comnih.gov Studies have indicated that Plerixafor may help reduce fibrosis and improve myocardial function and vascularity in animal models of myocardial infarction. nih.gov Although direct comprehensive data on Plerixafor's specific mechanisms in renal interstitial fibrosis are less prevalent, its role as a CXCR4 antagonist suggests a potential for modulating cellular infiltration and inflammatory pathways that contribute to fibrotic progression. nih.govresearchgate.net
Impact on Cellular Homing and Niche Interactions Beyond Hematopoiesis
Beyond its well-established role in hematopoietic stem cell mobilization, Plerixafor Octahydrochloride impacts cellular homing and niche interactions in various contexts. The CXCR4/SDF-1 axis is a principal regulator of homing and retention for both normal and malignant hematopoietic cells in the bone marrow. ashpublications.orgwjgnet.com Plerixafor disrupts this crucial interaction, leading to the rapid egress of hematopoietic stem and progenitor cells (HSPCs) into the peripheral circulation. nih.govnih.govunisr.it
Impact on Cellular Homing and Niche Interactions:
Disruption of Bone Marrow Niche: Plerixafor reversibly inhibits the binding of SDF-1α to CXCR4 on HSCs, disrupting their retention in the bone marrow and causing rapid mobilization of CD34+ HSCs into the peripheral blood. wjgnet.comnih.gov This mechanism is fundamental to its use in stem cell transplantation. drugbank.comnih.gov
Mobilization of Angiogenic Cells: Plerixafor can mobilize circulating angiogenic cells and endothelial progenitor cells, which are crucial for tissue repair and neovascularization. nih.govamazon.com
Influence on Tumor Microenvironment: As noted previously, Plerixafor's ability to displace tumor cells from protective niches and influence the influx of bone marrow-derived cells into tumors highlights its broader impact on cellular interactions beyond simple hematopoietic mobilization. aacrjournals.orgresearchgate.netplos.org
Structure Activity Relationship Sar Studies and Analog Development
Elucidation of Plerixafor's Pharmacophoric Features
Plerixafor (B1678892) (AMD3100) is a macrocyclic compound characterized by two cyclam rings linked by a 1,4-xylyl spacer nih.govwikipedia.org. Its bicyclam structure provides eight nitrogen atoms, which readily accept protons wikipedia.org. The two macrocyclic rings are capable of forming chelate complexes with bivalent metal ions, particularly zinc, copper, and nickel, with the biologically active form of plerixafor being its zinc complex wikipedia.org.
The pharmacophoric features of plerixafor crucial for its CXCR4 antagonism involve its ability to bind to the receptor's ligand-binding pocket, thereby preventing conformational changes necessary for downstream signaling patsnap.compatsnap.com. Specifically, three acidic anchor-point residues within CXCR4—D171, D262, and E288—are essential for the interaction with plerixafor researchgate.net. The macrocyclic nature and the presence of multiple basic nitrogen atoms are key structural elements contributing to its high affinity for CXCR4 nih.govwikipedia.org. The competitive binding of plerixafor with SDF-1α to CXCR4 inhibits subsequent events like chemotaxis and receptor internalization nih.govacs.org.
Design and Synthesis of Plerixafor Octahydrochloride Analogs
Numerous analogs of plerixafor have been designed and synthesized to explore variations in CXCR4 binding affinity, selectivity, and pharmacokinetic properties. These efforts have led to compounds with modified cyclam rings, linker lengths, and appended functionalities.
Key Plerixafor Analogs:
AMD11070 (Mavorixafor): This is a potent, selective, and orally bioavailable small-molecule CXCR4 allosteric antagonist researchgate.netidrblab.netguidetopharmacology.orgnih.govgoogle.com. Initially explored for HIV treatment, it has been repurposed and is under clinical investigation for conditions like WHIM syndrome and certain cancers guidetopharmacology.orgnih.gov. AMD11070 is a non-cyclam compound, indicating that the bicyclam structure of plerixafor is not strictly required for CXCR4 antagonism, and other structural scaffolds can achieve similar activity patsnap.comguidetopharmacology.org.
AMD3465: This analog is structurally related to plerixafor, incorporating macrocyclic components. Its chemical structure is N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine, typically studied as its hexahydrobromide salt nih.govcenmed.comcenmed.comfishersci.benih.gov.
KRH-3955: KRH-3955 is a highly potent and orally bioavailable CXCR4 antagonist that inhibits HIV-1 replication nih.gov. It demonstrates selectivity for CXCR4 over other CXC receptors .
T-140: T-140 is a cyclic peptide antagonist of CXCR4, derived from a naturally occurring horseshoe crab protein nih.govidrblab.netinvivochem.cn. It is a 14-residue polypeptide and its derivatives have been explored for anti-HIV and anti-cancer applications.
4F-benzoyl-TN14003 (Motixafortide, BL-8040, BKT140): This is a cyclic peptide, similar to T-140, but with a modification involving a 4F-benzoyl group nih.govguidetoimmunopharmacology.orgnih.govcaymanchem.com. Motixafortide is a potent CXCR4 antagonist and has been approved for use in combination with filgrastim (B1168352) to mobilize hematopoietic stem cells in patients with multiple myeloma nih.govguidetoimmunopharmacology.orgnih.gov. It acts as an inverse agonist in certain assays guidetoimmunopharmacology.org.
Correlation Between Structural Modifications and Receptor Binding Affinity/Selectivity
Structural modifications to the core plerixafor scaffold and the exploration of new chemical entities have provided valuable insights into the CXCR4 binding site and the features that govern affinity and selectivity.
Data Table: Selected CXCR4 Antagonists and Their Binding/Functional Characteristics
| Compound | Structural Class | Key Structural Features | CXCR4 Affinity/Potency (IC50/EC50) | Selectivity for CXCR4 | Notes |
| Plerixafor (AMD3100) | Bicyclam | Two 14-membered cyclam rings linked by a 1,4-xylyl spacer; multiple basic nitrogens; forms zinc complex. | High | Selective | First FDA-approved CXCR4 antagonist; mobilizes HSCs; inhibits CXCL12 binding and downstream events. mims.compatsnap.comnih.gov |
| AMD11070 (Mavorixafor) | Non-cyclam | Benzimidazole derivative, containing a N-(1H-benzoimidazol-2-ylmethyl)-N-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine core. | Higher than plerixafor | Selective | Orally bioavailable; initially for HIV, repurposed for WHIM syndrome and cancers. idrblab.netguidetopharmacology.orgnih.gov |
| KRH-3955 | Small Molecule | N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine. | 0.61 nM (IC50) | High | Orally bioavailable; inhibits HIV-1 replication. |
| T-140 | Cyclic Peptide | 14-residue peptide; H-Arg-Arg-2Nal-Cys-Tyr-Arg-Lys-DLys-Pro-Tyr-Arg-Cit-Cys-Arg-OH. | Potent | Selective | Parent peptide for several potent CXCR4 antagonists; derived from horseshoe crab protein. nih.govidrblab.net |
| 4F-benzoyl-TN14003 (Motixafortide) | Cyclic Peptide | 14-residue peptide with a 4F-benzoyl modification; similar to T-140. | 0.8 nM (IC50) | Selective | Approved for HSC mobilization in multiple myeloma; acts as inverse agonist. nih.govguidetoimmunopharmacology.orgnih.gov |
Interactive Data Table: CXCR4 Antagonists
Studies have shown that changing the cyclam ring size of plerixafor analogs can impact CXCR4 selectivity while maintaining potent inhibitory activity researchgate.net. For instance, AMD11070, a non-cyclam small molecule, displays a higher CXCR4 affinity than plerixafor in CXCL12 competitive binding assays and is more efficient at blocking CXCL12-induced migration nih.gov. Despite its higher affinity, AMD11070 has been reported to induce a lower increase in white blood cell mobilization compared to plerixafor, suggesting that factors beyond mere CXCR4 affinity contribute to stem cell mobilization nih.gov. The precise molecular interactions, including specific hydrogen bonding and hydrophobic contacts within the CXCR4 binding pocket, contribute to the high affinity and selectivity observed for these antagonists researchgate.net.
Functional Characterization of Plerixafor Octahydrochloride Derivatives in Biological Assays
Functional characterization of plerixafor derivatives typically involves in vitro and in vivo assays to assess their ability to antagonize CXCR4, inhibit SDF-1α-mediated cellular processes, and evaluate their potential therapeutic effects.
Receptor Binding and Signaling Assays: Assays such as competitive binding to CXCR4 with labeled SDF-1α, G-protein activation assays ([35S]GTPγS binding), and β-arrestin recruitment assays are used to quantify binding affinity and assess the downstream signaling blockade researchgate.netacs.orgnih.govguidetoimmunopharmacology.org. Plerixafor, for example, inhibits both CXCL12-induced G protein signaling and β-arrestin recruitment/internalization of CXCR4 nih.gov.
Chemotaxis and Invasion Assays: The ability of derivatives to inhibit SDF-1α-mediated chemotaxis (cell migration towards a chemokine gradient) and invasion of cancer cells (e.g., through Matrigel) is a crucial functional readout, given CXCR4's role in cell trafficking and metastasis researchgate.netacs.orgresearchgate.netnih.gov. Polymeric plerixafor systems, for instance, have shown inhibition of cancer cell invasion acs.orgresearchgate.netnih.govnih.gov.
Stem Cell Mobilization Assays: In vivo studies in animal models (e.g., mice, dogs, non-human primates) demonstrate the efficacy of plerixafor and its analogs in mobilizing hematopoietic stem cells into peripheral blood nih.gov. Clinical trials further validate this effect in human patients england.nhs.uknih.gov.
Anti-HIV and Anti-Cancer Activity: Given CXCR4's role as an HIV co-receptor and its involvement in cancer progression, derivatives are tested for their ability to inhibit HIV replication and suppress tumor growth and metastasis in various disease models wikipedia.orgnih.gov. KRH-3955, for example, inhibits replication of HIV-1 viruses in human PBMCs and suppresses HIV-1 infection in mice . Motixafortide has antineoplastic activity and induces apoptosis nih.gov.
Development and Investigation of Polymeric Plerixafor Systems
Beyond small-molecule analogs, researchers have explored the development of polymeric systems incorporating plerixafor, aiming to enhance its delivery, stability, and therapeutic versatility, particularly in gene delivery and cancer treatment researchgate.netnih.govnih.govacs.orgdntb.gov.uaresearchgate.netnih.gov.
Polymeric Plerixafor (PAMD) is synthesized by methods such as Michael polyaddition of secondary amines in plerixafor to bisacrylamide nih.gov. These polymers are positively charged, allowing them to form polyplexes with nucleic acids nih.gov.
Influence of Polymer Biodegradability on CXCR4 Antagonism
The biodegradability of polymeric plerixafor systems has been investigated to understand its impact on CXCR4 antagonism, transfection efficiency, and antimetastatic activity. Studies have shown that polymeric plerixafor (PAMD) exhibits CXCR4 antagonism and inhibits cancer cell invasion in vitro regardless of its biodegradability researchgate.netnih.gov. This suggests that the fundamental CXCR4 blocking activity is maintained even when the polymer is designed to degrade.
However, biodegradability significantly influences other critical properties. Biodegradable PAMD has demonstrated considerably enhanced transfection efficiency and decreased cytotoxicity when compared to its non-degradable counterparts researchgate.netnih.gov. Moreover, despite similar in vitro CXCR4 antagonism, only biodegradable PAMD has shown antimetastatic activity in experimental lung metastasis models in vivo nih.gov. This highlights the importance of biodegradability for in vivo efficacy, likely due to improved biocompatibility and intracellular release of the active components researchgate.netnih.gov.
Applications in Nucleic Acid Delivery Systems
Polymeric plerixafor systems are being explored as dual-function delivery vectors for nucleic acids, combining the antimetastatic effect of CXCR4 inhibition with the therapeutic potential of gene therapy nih.govacs.orgnih.gov.
DNA and siRNA Delivery: Due to their cationic nature, polymeric plerixafor can form polyplexes with plasmid DNA and small interfering RNA (siRNA) through electrostatic interactions, facilitating efficient transfection nih.govacs.orgresearchgate.net. These polyplexes have shown improved colloidal and enzymatic stability researchgate.net.
Dual-Function Therapeutics: These systems are designed to simultaneously antagonize CXCR4 and deliver therapeutic nucleic acids, offering a synergistic approach to cancer therapy nih.govacs.orgdntb.gov.uanih.gov. For example, polymeric plerixafor-based systems have been developed to deliver microRNA (miRNA) mimics, such as miR-200c, to downregulate target gene expression (e.g., ZEB-1) in cancer cells acs.org. The combined polyplexes have demonstrated improved ability to inhibit cancer cell migration compared to individual treatments acs.org.
Targeted Delivery: Modifications like PEGylation (grafting with polyethylene (B3416737) glycol) can be employed to enhance the safety and colloidal stability of polymeric plerixafor polyplexes, while preserving their CXCR4 antagonism and ability to inhibit cancer cell invasion researchgate.netnih.gov. Cholesterol modification has also been explored to improve systemic delivery researchgate.net.
CXCR4-Independent Mechanisms: Interestingly, some polymeric analogs, such as PAMD-Ch17 (plerixafor with cholesterol modification), have shown anti-leukemic effects against T-ALL cells that are independent of CXCR4 inhibition, instead mediated through mitochondrial dysfunction biorxiv.org. This suggests broader therapeutic mechanisms for these polymeric systems beyond direct CXCR4 antagonism biorxiv.org.
Advanced Analytical Methodologies in Plerixafor Octahydrochloride Research
In Vivo Receptor Occupancy Measurement Techniques
The quantification of receptor occupancy in vivo is crucial for understanding the pharmacodynamics of Plerixafor (B1678892) Octahydrochloride and optimizing its therapeutic application. Positron Emission Tomography (PET) imaging stands out as a leading technique for this purpose.
Positron Emission Tomography (PET) Imaging with Radiolabeled Plerixafor Analogs (e.g., N-[11C]methyl-AMD3465 PET)
Positron Emission Tomography (PET) imaging, employing radiolabeled analogs, has proven to be a valuable tool for visualizing CXCR4 expression and quantifying receptor occupancy by Plerixafor Octahydrochloride in living systems. N-[11C]methyl-AMD3465, a radiolabeled derivative of AMD3465, has been specifically developed and utilized as a PET tracer for CXCR4. nih.govacs.orgmdpi.com
Studies in C6 glioma-bearing rats have demonstrated the utility of N-[11C]methyl-AMD3465 PET for this purpose. In these investigations, tumor uptake of N-[11C]methyl-AMD3465 was significantly reduced following pretreatment with Plerixafor Octahydrochloride, indicating competitive binding to CXCR4 receptors. nih.govacs.orgnih.gov The receptor occupancy by Plerixafor Octahydrochloride was observed to be dose-dependent, with an in vivo effective dose 50 (ED50) of 12.7 ± 4.0 mg/kg. nih.govnih.gov
Quantitative analysis of PET data often involves kinetic modeling, such as the two-tissue reversible compartment model (2TRCM) and Logan graphical analysis. These methods can be employed to estimate parameters like the distribution volume (V_T) and the non-displaceable binding potential (BP_ND), which are crucial for assessing receptor occupancy. nih.govnih.gov
Table 1: Effect of Plerixafor Pretreatment on N-[11C]methyl-AMD3465 Uptake and Binding Potential in C6 Tumors (Rat Model)
| Parameter (Mean ± SD) | Control Animals | Plerixafor-treated Animals (30 mg/kg) | p-value | Reference |
| Tumor uptake (SUV) | 0.65 ± 0.08 | 0.20 ± 0.01 | < 0.05 | nih.govnih.gov |
| V_T (2TRCM) | 0.87 ± 0.10 | 0.23 ± 0.12 | < 0.05 | nih.govnih.gov |
| BP_ND (2TRCM) | 1.85 ± 0.14 | 0.87 ± 0.12 | < 0.01 | nih.govnih.gov |
Beyond N-[11C]methyl-AMD3465, other radiolabeled AMD3465 derivatives, such as [18F]SFB-AMD3465 and [64Cu]AMD3465, have also been evaluated as CXCR4 PET imaging agents, further expanding the arsenal (B13267) for in vivo receptor occupancy studies. mdpi.comacs.orgresearchgate.net
Biophysical and Biochemical Approaches for Mechanistic Characterization
Understanding the molecular mechanism of Plerixafor Octahydrochloride requires a suite of biophysical and biochemical techniques that probe its interaction with CXCR4 and the subsequent cellular responses.
Quantitative Ligand Binding Assays
Quantitative ligand binding assays are fundamental for characterizing the interaction between Plerixafor Octahydrochloride and its target, CXCR4. These assays are designed to determine critical binding parameters such as binding affinity (K_i) and kinetics, including association (k_on) and dissociation (k_off) rates. sygnaturediscovery.comswordbio.com
Plerixafor Octahydrochloride functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to CXCR4. nih.govnih.govdrugbank.com Research has elucidated a unique binding mode for Plerixafor Octahydrochloride to CXCR4, involving charge-charge interactions. Site-directed mutagenesis studies have pinpointed key amino acid residues within CXCR4, specifically Asp171 on transmembrane IV (TMIV), Asp262 on TMVI, and Glu288 on TMVII, that are critical for this interaction. nih.gov Comparative binding affinity assays have indicated that N-Methyl-AMD3465 exhibits decreased binding affinity compared to AMD3465 but increased affinity when compared to AMD3100 (Plerixafor Octahydrochloride). mdpi.com
Functional Assays for G-Protein Coupled Receptor (GPCR) Activation
As a CXCR4 antagonist, Plerixafor Octahydrochloride’s mechanism of action is often characterized through functional assays targeting G-Protein Coupled Receptor (GPCR) activation. These assays assess the compound's ability to modulate downstream signaling pathways initiated by CXCR4. nih.gov
Plerixafor Octahydrochloride is known to inhibit CXCL12-mediated G-protein activation, calcium flux, and receptor internalization, which are classical readouts of CXCR4 activation. nih.gov Typically, Plerixafor Octahydrochloride itself does not elicit these responses, confirming its antagonistic activity. However, some reports suggest a potential for weak agonist activity at high concentrations or on constitutively active CXCR4 mutants. nih.gov
A notable aspect of Plerixafor Octahydrochloride's pharmacology is its biased agonism. While it fully antagonizes G protein signaling, it has been shown to stimulate beta-arrestin recruitment. This biased action is critical as it allows Plerixafor Octahydrochloride to promote CXCR4 receptor internalization, a mechanism distinct from that of full antagonists which typically prevent internalization. researchgate.net
Furthermore, functional assays demonstrate that Plerixafor Octahydrochloride inhibits the CXCL12-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK/MEK/ERK cascade downstream of CXCR4. nih.gov Beta-arrestin recruitment assays, often utilizing engineered cell lines like PathHunter β-Arrestin GPCR cell lines, frequently employ Plerixafor Octahydrochloride as a control inhibitor to validate assay functionality. eurofinsdiscovery.com Unlike the CXCR4 agonist SDF-1, Plerixafor Octahydrochloride does not affect the desensitization kinetics of CXCR4 functionality upon pre-treatment. mdpi.com
Cellular and Molecular Profiling Techniques
Cellular and molecular profiling techniques are integral for comprehensively assessing the biological effects of Plerixafor Octahydrochloride, from cell mobilization to intracellular signaling and phenotypic changes.
Flow cytometry (FACS) is a widely used technique to quantify and characterize CD34+ hematopoietic stem cells in peripheral blood, whose mobilization is a primary effect of Plerixafor Octahydrochloride. nih.govmedsafe.govt.nznih.govashpublications.org This technique allows for the precise enumeration of mobilized cells, which is a key measure of the compound's efficacy.
To evaluate the impact of Plerixafor Octahydrochloride on cancer cell behavior, particularly in the context of chemotherapy, cell viability assays are employed. These assays assess the compound's ability to modulate the chemosensitivity of cancer cells. nih.gov Furthermore, apoptosis assays are often conducted in conjunction with chemotherapy to determine the additive effects of Plerixafor Octahydrochloride on inducing programmed cell death in CXCR4-overexpressing cells. nih.gov
Beyond functional readouts, techniques like immunohistochemistry are used to analyze the expression levels of CXCR4 in various tissues, including tumor samples. acs.org At the protein level, Western blot analysis can be utilized to examine the expression of CXCR4 and other interacting proteins, such as GPR17, and to assess changes in protein phosphorylation, like ERK1/2 phosphorylation, in response to Plerixafor Octahydrochloride. nih.govmdpi.com Enzyme-linked immunosorbent assays (ELISA) are valuable for investigating protein-protein interactions, such as the formation of heterodimers between CXCR4 and other GPCRs like GPR17. mdpi.com
For pharmacokinetic profiling, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed to accurately determine the concentrations of Plerixafor Octahydrochloride in biological fluids like plasma. This allows for the precise measurement of drug levels over time. nih.gov
Plerixafor Octahydrochloride As a Research Tool and Chemical Probe
Investigating the Biological Roles of CXCR4/CXCL12 Axis
The CXCR4/CXCL12 (also known as SDF-1α) axis is a fundamental chemokine signaling pathway involved in a myriad of biological functions, including embryogenesis, immune surveillance, vascularization, and cellular trafficking. wikipedia.orgresearchgate.netclinmedjournals.orgbiorxiv.org Plerixafor (B1678892) Octahydrochloride acts by reversibly blocking the binding of CXCL12 to the CXCR4 receptor, thereby disrupting downstream signaling. drugbank.comfda.govsmolecule.comdrugbank.com As a highly selective antagonist, Plerixafor Octahydrochloride provides a precise tool to dissect the intricate roles of this axis. Studies utilizing Plerixafor have elucidated the critical involvement of CXCR4/CXCL12 in maintaining tissue homeostasis, the survival and recruitment of immune cells, and its deregulation in various disease states, including inflammatory diseases and cancer. wikipedia.orgclinmedjournals.orgbiorxiv.org
Elucidating Mechanisms of Cell Homing, Migration, and Trafficking
Plerixafor Octahydrochloride has been instrumental in clarifying the mechanisms governing cell homing, migration, and trafficking, particularly for hematopoietic stem cells (HSCs). The CXCR4/CXCL12 axis plays a vital role in anchoring HSCs to the bone marrow microenvironment. drugbank.comdrugbank.com By antagonizing CXCR4, Plerixafor disrupts this retention, triggering the rapid mobilization of HSCs and progenitor cells from the bone marrow into the peripheral circulation. drugbank.comfda.govsmolecule.com Research has demonstrated that Plerixafor can enhance the mobilization of mesenchymal stem cells and endothelial progenitor cells, expanding the understanding of stem cell dynamics beyond hematopoiesis. wikipedia.orgnih.gov Furthermore, Plerixafor's ability to inhibit tumor cell migration and invasion in various cancer models underscores the CXCR4/CXCL12 axis's involvement in pathological cell movement. medchemexpress.com
Advancing Understanding of Hematopoiesis and Stem Cell Biology
In the field of hematopoiesis and stem cell biology, Plerixafor Octahydrochloride has provided significant insights. It has allowed researchers to investigate how hematopoietic stem cell niches are dynamically regulated and how these niches control the behavior and fate of normal stem cells. materresearch.org.au Its use as a mobilizer has facilitated studies on the conditions required for efficient stem cell collection for transplantation, even exploring its potential as a single agent mobilizer in certain clinical circumstances. nih.gov Beyond HSCs, research has shown Plerixafor's capacity to mobilize other stem cell populations, contributing to a broader understanding of stem cell biology and their potential for therapeutic applications, such as in bone growth augmentation when combined with other factors like insulin-like growth factor 1 (IGF1). wikipedia.orgnih.gov
Exploring Cancer Pathophysiology, Invasion, and Metastasis Mechanisms
The CXCR4/CXCL12 axis is recognized as a key player in cancer pathophysiology, significantly contributing to tumor growth, invasion, and metastasis. Elevated CXCR4 expression is a common feature in numerous human tumor types and is often associated with aggressive cancer phenotypes, poor prognosis, and increased risk of recurrence. wikipedia.orgclinmedjournals.orgbiorxiv.orgnih.govnih.gov As a CXCR4 antagonist, Plerixafor Octahydrochloride is extensively used in research to investigate its anti-tumor potential. Studies have shown its ability to directly suppress tumor cell proliferation and migration and to reduce metastasis in preclinical models of various cancers, including glioblastoma and melanoma. wikipedia.orgresearchgate.netsmolecule.commedchemexpress.comnih.govplos.org Researchers are also exploring its role in combination therapies to enhance treatment response and overcome drug resistance, by modulating the tumor microenvironment and immune responses. clinmedjournals.orgsmolecule.com
Applications in Fundamental Receptor Biology and GPCR Research
Plerixafor Octahydrochloride provides valuable insights into fundamental receptor biology, particularly concerning G protein-coupled receptors (GPCRs). CXCR4 is a member of the GPCR family, which represents a major class of drug targets. nih.govfrontiersin.orgiric.ca Plerixafor's specific and potent antagonism of CXCR4 allows for detailed studies of GPCR activation, signaling pathways, and ligand-receptor interactions. Notably, research has revealed that Plerixafor exhibits biased signaling on CXCR4, selectively stimulating β-arrestin recruitment while fully antagonizing G protein signaling. nih.gov This biased action is proposed to be central to its therapeutic effect in HSC mobilization by leading to receptor scavenging from the cell surface. nih.gov This characteristic makes Plerixafor an important tool for understanding the complexities of biased agonism/antagonism in GPCRs, a concept crucial for designing more selective and safer drugs. nih.goviric.ca
The selectivity and potency of Plerixafor Octahydrochloride as a CXCR4 antagonist are critical to its utility in receptor biology studies.
| Target | IC50 (nM) [Reference] |
| CXCR4 antagonism | 44 apexbt.commedchemexpress.com |
| CXCL12-mediated chemotaxis | 5.7 apexbt.com |
| SDF-1 mediated calcium flux | 572 apexbt.com |
| SDF-1 mediated chemotaxis | 51 apexbt.com |
| Other chemokine receptors (e.g., LTB4, CCR1, CCR2b, CCR4, CCR5, CCR7, CXCR3) | > 25,000 apexbt.com |
Utility in High-Throughput Screening and Drug Discovery for Chemokine Receptor Modulators
Given its well-characterized and highly selective antagonism of CXCR4, Plerixafor Octahydrochloride is an invaluable chemical probe in high-throughput screening (HTS) and drug discovery efforts aimed at identifying new chemokine receptor modulators. It serves as a reference compound or a positive control in screens designed to discover novel CXCR4 antagonists or compounds that modulate other chemokine receptors. apexbt.commedchemexpress.comtargetmol.com Its inclusion in chemokine inhibitor libraries facilitates the screening of large compound collections to identify lead candidates for various therapeutic applications, including immune-mediated diseases, inflammatory disorders, and cancer. targetmol.com The precise mechanistic understanding afforded by Plerixafor's action allows for the rational design and development of next-generation chemokine receptor therapeutics.
Q & A
Q. What is the primary mechanism of action of plerixafor octahydrochloride in hematopoietic stem cell (HSC) mobilization?
Plerixafor octahydrochloride acts as a selective CXCR4 chemokine receptor antagonist, disrupting the CXCR4/CXCL12 axis that retains HSCs in bone marrow niches. This antagonism induces rapid HSC mobilization into peripheral blood by blocking SDF-1α (CXCL12)-mediated chemotaxis, with reported IC50 values of 44 nM for CXCR4 and 5.7 nM for CXCL12-mediated chemotaxis . Methodologically, in vitro assays measuring GTP-binding inhibition and transwell migration are standard for validating CXCR4 antagonism .
Q. How is plerixafor integrated into clinical protocols for stem cell mobilization?
Plerixafor is typically administered subcutaneously (dose: 0.24 mg/kg) in combination with granulocyte colony-stimulating factor (G-CSF) to enhance CD34+ cell yields. G-CSF upregulates neutrophil proteases (e.g., elastase), which cleave CXCL12, while plerixafor directly blocks CXCR4, synergizing mobilization . Clinical trials prioritize monitoring pre-mobilization biomarkers (e.g., platelet count, ANC) to stratify patients likely to require plerixafor rescue .
Q. What are the key biomarkers predictive of plerixafor requirement in poor mobilizers?
Lower pre-mobilization platelet counts (PCBM <217/nl) and absolute neutrophil counts (ANC <2.6/nl) are associated with higher likelihood of requiring rescue/pre-emptive plerixafor. Multivariate logistic regression identifies ANC and PCBM as significant predictors (ORANC = 0.843; ORPCBM = 0.994) . However, ROC analysis shows low sensitivity (38%) for PCBM alone, necessitating combinatorial models .
Advanced Research Questions
Q. How can experimental design address contradictions in predictive biomarker efficacy for plerixafor use?
Despite PCBM and ANC being statistically significant predictors, their clinical utility is limited by low sensitivity (38–57%) and specificity (42–87%) . Advanced studies should incorporate longitudinal biomarkers (e.g., day 1 peripheral blood CD34+ counts) and machine learning to improve predictive accuracy. For example, integrating PCBM, ANC, and hemoglobin levels into multivariate models increases AUC but remains insufficient for clinical decision-making .
Q. What methodological challenges arise when combining plerixafor with novel mobilizing agents (e.g., VLA-4 inhibitors)?
Preclinical studies show VLA-4 inhibitors synergize with plerixafor by disrupting HSC adhesion to VCAM-1, but clinical translation requires rigorous dose-escalation trials to mitigate toxicity (e.g., vascular leakage). Phase I/II trials must define pharmacodynamic endpoints (e.g., CD34+ cell kinetics) and safety thresholds, as additive effects may amplify adverse events like thrombocytopenia .
Q. How do statistical approaches resolve discrepancies in plerixafor’s efficacy across patient subgroups?
Subgroup analyses reveal splenectomized patients mobilize better with plerixafor than G-CSF alone (p<0.05), but poor mobilizers (PB CD34+ <20/μl) show no significant PCBM differences . Bayesian hierarchical models can account for heterogeneity, while propensity score matching reduces confounding in retrospective cohorts. Sensitivity analyses should validate robustness against missing data .
Q. What experimental strategies optimize plerixafor dosing in special populations (e.g., renal impairment)?
Pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) show plerixafor’s renal clearance accounts for ~70% of total excretion. Dose adjustment protocols (e.g., CrCl <50 mL/min) require validation via adaptive trial designs, with Bayesian pharmacokinetic-pharmacodynamic (PK-PD) modeling to individualize dosing .
Data Contradiction and Validation
Q. Why do some studies report conflicting outcomes on plerixafor’s standalone efficacy versus G-CSF?
Plerixafor alone mobilizes fewer CD34+ cells than G-CSF (median 4.6 vs. 6.2 ×10<sup>6</sup>/kg), limiting its monotherapy use to G-CSF-intolerant patients . Contradictions arise from variability in patient profiles (e.g., splenectomy status, prior chemotherapy). Meta-analyses using random-effects models quantify heterogeneity (I<sup>2</sup> >50%) and advocate stratified randomization in future trials .
Q. How can researchers address low predictive power of ROC-identified biomarkers (e.g., PCBM cutoff of 144/nl)?
While PCBM <144/nl predicts plerixafor need with 38% sensitivity, integrating real-time CD34+ monitoring (e.g., flow cytometry) improves decision-making. Adaptive enrichment designs in trials can prospectively validate combinatorial biomarkers, while bootstrapping techniques assess model stability .
Methodological Guidelines
Q. What statistical considerations are critical for plerixafor clinical trial design?
- Sample Size : Precision-based calculations (e.g., detecting AE rates ≥2.7% with 95% CI) require ≥150 patients, accounting for attrition .
- Endpoint Selection : Primary endpoints (e.g., CD34+ cells collected) should align with FDA/EMA guidelines. Secondary endpoints (e.g., time to engraftment) require multiplicity adjustments .
- Data Integrity : Pre-registration of analysis plans (e.g., ClinicalTrials.gov ) mitigates post hoc bias. Plagiarism checks and raw data archiving ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
